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Compound of Interest

Compound Name: gsk2830371

Cat. No.: B607808

Introduction

GSK2830371 is a first-in-class, potent, and highly selective, orally active allosteric inhibitor of
Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wipl is a
serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage
response (DDR) and the p53 tumor suppressor pathway.[1][3] By dephosphorylating key
proteins such as p53 (at Serl5), ATM, Chk2, and yH2AX, Wipl effectively terminates the DNA
damage signal, allowing cells to resume the cell cycle.[1][4][5] In several cancers, particularly
those with a wild-type TP53 allele, the gene encoding Wipl (PPM1D) is amplified, leading to
overexpression of the phosphatase and suppression of p53's tumor-suppressive functions.[6]

[7]
Mechanism of Action

GSK2830371 binds to a flap subdomain near the catalytic site of Wip1, locking the enzyme in
an inactive conformation.[1] This allosteric inhibition prevents Wip1l from dephosphorylating its
substrates.[1] As a result, treatment with GSK2830371 leads to the sustained phosphorylation
and activation of key DDR proteins, including p53, Chk2 (at T68), ATM (at S1981), and H2AX
(at S139).[4] This enhanced phosphorylation restores and potentiates the p53 pathway, leading
to outcomes such as cell cycle arrest, apoptosis, and senescence in cancer cells, particularly
those with wild-type p53.[1][7]

Quantitative Data Summary
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The following tables summarize the in vitro efficacy of GSK2830371 from various enzymatic

and cell-based assays.

Table 1: Enzymatic Inhibition

Target/Substra
Parameter ¢ Value Assay System Reference
e
) ] Cell-free
Wip1l (residues .
ICso0 6 nM enzymatic [2][4]
2-420)
assay
' RapidFire Mass
ICso0 Wip1 3.5nM [6]
Spectrometry
hospho-p38 Cell-free
ICso phospho-p 13 nM [8]

MAPK (T180)

enzymatic assay

| ICso0 | His-tagged PPM1D (1-420) | 86.3 nM | Enzymatic assay with peptide substrate |[4] |

Table 2: Cellular Activity
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) Cancer
Cell Line Assay Type Parameter Value Reference
Type
Breast Growth 2.65 pM *
MCF7 . . Glso [2][8]
Carcinoma Inhibition 0.54
Breast _ _
MCF7 ) Proliferation ICso0 9.5 uM [4]
Carcinoma
Synergistic
) Antiproliferati y g
DOHH2 Lymphoid with [4]
ve
Doxorubicin
Synergistic
Antiproliferati y J
MX-1 Tumor Cells with [4]
ve
Doxorubicin
Liver
) ) ) Synergistic
RBE Adenocarcino  Proliferation i [9]
with HDM201

ma

| SK-Hep-1 | Liver Adenocarcinoma | Proliferation | - | Synergistic with HDM201 |[9] |

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: GSK2830371 inhibits the Wip1 phosphatase, preventing the dephosphorylation of p53
and other key DDR proteins, thereby enhancing tumor suppressor activity.

Click to download full resolution via product page

Caption: A typical experimental workflow for assessing protein phosphorylation changes (e.g.,
p-p53) in response to GSK2830371 treatment using Western Blot analysis.

Experimental Protocols

Protocol 1: In Vitro Wipl Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of GSK2830371 on Wipl
phosphatase activity using a fluorescent substrate.

Materials:
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e Recombinant human Wipl enzyme (e.g., residues 2-420)
e GSK2830371 (stock solution in DMSO)

o Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate -
DiFMUP, or FDP)

o Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgClz, 0.8 mM CHAPS, 0.05 mg/ml BSA.[4]
o 384-well or 96-well black plates

o Fluorescence microplate reader

Procedure:

o Prepare a serial dilution of GSK2830371 in Assay Buffer. Include a DMSO-only vehicle
control.

e In a 384-well plate, add the diluted GSK2830371 or DMSO vehicle control to the appropriate
wells.[1]

o Add the FDP substrate to each well to a final concentration of 50 uM.[4]
o Allow the plate to equilibrate at room temperature for 5-10 minutes.

« Initiate the reaction by adding Wipl enzyme to each well to a final concentration of 10 nM.[1]

[4]

o Immediately measure the fluorescent signal on a microplate reader (Excitation: ~485 nm,
Emission: ~530 nm).[1][4] Monitor the kinetics or take an endpoint reading after a set time
(e.g., 5-15 minutes).

o Calculate the percent inhibition relative to the DMSO control and determine the ICso value by
fitting the data to a dose-response curve.

Protocol 2: Cell Viability / Proliferation Assay
(Luminescence-Based)
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This protocol measures the effect of GSK2830371 on the growth and viability of cancer cell
lines by quantifying ATP levels, an indicator of metabolically active cells.

Materials:

Cancer cell line of interest (e.g., MCF7, DOHH2)

GSK2830371 (stock solution in DMSO)

Complete cell culture medium

96-well white, opaque-walled plates

Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
Luminometer plate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 200—400 cells per well in 100 pL
of complete medium.[2][4]

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO:z incubator to allow
for cell attachment.

Treatment: The next day, prepare a serial dilution of GSK2830371 in complete medium.
Remove the old medium and add 100 pL of the drug-containing medium to the wells. Include
a DMSO vehicle control.

Incubation: Incubate the plate for the desired treatment period (e.g., 7 days for growth
inhibition studies).[2][4]

Assay: Equilibrate the plate to room temperature for approximately 30 minutes.[10]

Add an equal volume (100 pL) of the CellTiter-Glo® reagent to each well according to the
manufacturer's protocol.[2][10]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
o Measurement: Measure the luminescence using a microplate reader.[2][4]

o Calculate the percent growth inhibition relative to the DMSO control and determine the Glso
or ICso value.

Protocol 3: Western Blot Analysis for Phosphorylated
Proteins

This protocol is used to detect the on-target effects of GSK2830371 by measuring changes in
the phosphorylation status of Wipl substrates like p53.

Materials:

e Cell line of interest

o GSK2830371 (stock solution in DMSO)

 |ce-cold Phosphate-Buffered Saline (PBS)

 Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
e Protein assay reagent (e.g., BCA or Bradford)

o SDS-PAGE equipment and reagents

e PVDF or nitrocellulose membrane

» Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with
0.1% Tween-20 (TBST).[2][11]

e Primary antibodies (e.g., anti-phospho-p53 Serl5, anti-total p53, anti-GAPDH)
» HRP-conjugated secondary antibodies

e Enhanced Chemiluminescence (ECL) substrate
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e Chemiluminescence imaging system

Procedure:

e Cell Culture and Treatment: Seed cells in culture plates (e.g., 6-well plates) and allow them
to adhere overnight. Treat the cells with various concentrations of GSK2830371 or DMSO for
the desired time points (e.g., 2, 4, 8, 24 hours).[1]

o Cell Lysis: Wash the cells twice with ice-cold PBS. Add supplemented Lysis Buffer to each
well, scrape the cells, and collect the lysate.[11]

¢ Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA or Bradford assay.[2]

o SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 pg) by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.[2]

o Transfer: Transfer the separated proteins to a PVDF membrane.[2]

o Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[2][11]

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-
phospho-p53 Serlb5), diluted in Blocking Buffer, overnight at 4°C with gentle agitation.[1][11]

e Washing: Wash the membrane three times for 5-10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[1]

[2]

o Detection: Wash the membrane again as in step 8. Add ECL substrate and visualize the
protein bands using a chemiluminescence imaging system.[2][11] Analyze band intensity
relative to loading controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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